

# An In-depth Technical Guide to 1-(1-chloroethyl)-4-methoxybenzene

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## Compound of Interest

Compound Name: 1-(1-chloroethyl)-4-methoxybenzene

Cat. No.: B1352675

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## Abstract

This technical guide provides a comprehensive overview of **1-(1-chloroethyl)-4-methoxybenzene**, a versatile chemical intermediate. It details the compound's chemical and physical properties, provides established protocols for its synthesis, and explores its reactivity in key organic transformations, including nucleophilic substitution and Friedel-Crafts alkylation. Spectroscopic data is presented to aid in characterization, and safety information is summarized. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

## Chemical and Physical Properties

**1-(1-chloroethyl)-4-methoxybenzene**, also known as 4-methoxy- $\alpha$ -chloroethylbenzene, is an aromatic organic compound. The presence of a chloroethyl group and a methoxy group on the benzene ring imparts it with a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules.<sup>[1]</sup>

Table 1: Chemical and Physical Properties of **1-(1-chloroethyl)-4-methoxybenzene**

Property	Value	Source
CAS Number	1538-89-2	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> ClO	PubChem
Molecular Weight	170.63 g/mol	<a href="#">[1]</a>
Appearance	Not specified (likely a liquid)	N/A
Boiling Point	Not available	N/A
Melting Point	Not available	N/A
Density	Not available	N/A
Solubility	Not specified	N/A
InChI Key	ZVBHVVYBULNCPQB-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis

The most common and direct method for the preparation of **1-(1-chloroethyl)-4-methoxybenzene** is through the chlorination of its corresponding alcohol precursor, 1-(4-methoxyphenyl)ethanol.[\[1\]](#) This reaction typically employs a chlorinating agent such as thionyl chloride (SOCl<sub>2</sub>).

## Experimental Protocol: Synthesis from 1-(4-methoxyphenyl)ethanol

Objective: To synthesize **1-(1-chloroethyl)-4-methoxybenzene** via the chlorination of 1-(4-methoxyphenyl)ethanol using thionyl chloride.

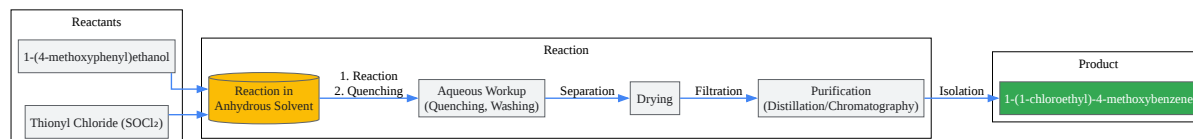
Materials:

- 1-(4-methoxyphenyl)ethanol
- Thionyl chloride (SOCl<sub>2</sub>)
- Pyridine (optional, as a base)

- Anhydrous diethyl ether or dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-methoxyphenyl)ethanol (1 equivalent) in anhydrous diethyl ether or dichloromethane.
- Cool the solution in an ice bath.
- Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl gas produced.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture over crushed ice and water to quench the excess thionyl chloride.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **1-(1-chloroethyl)-4-methoxybenzene**.
- The product can be further purified by vacuum distillation or column chromatography if necessary.



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Diagram 1: Synthesis workflow for **1-(1-chloroethyl)-4-methoxybenzene**.

## Chemical Reactivity and Key Reactions

The reactivity of **1-(1-chloroethyl)-4-methoxybenzene** is primarily dictated by the chloroethyl group. The chlorine atom, being a good leaving group, makes the benzylic carbon susceptible to nucleophilic attack. The methoxy group, an electron-donating group, activates the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.<sup>[1]</sup>

## Nucleophilic Substitution Reactions

**1-(1-chloroethyl)-4-methoxybenzene** readily undergoes nucleophilic substitution reactions where the chlorine atom is displaced by a variety of nucleophiles.<sup>[1]</sup> This allows for the introduction of diverse functional groups, making it a key intermediate in the synthesis of various derivatives.

Objective: To synthesize 1-(1-azidoethyl)-4-methoxybenzene via the nucleophilic substitution of **1-(1-chloroethyl)-4-methoxybenzene** with sodium azide.

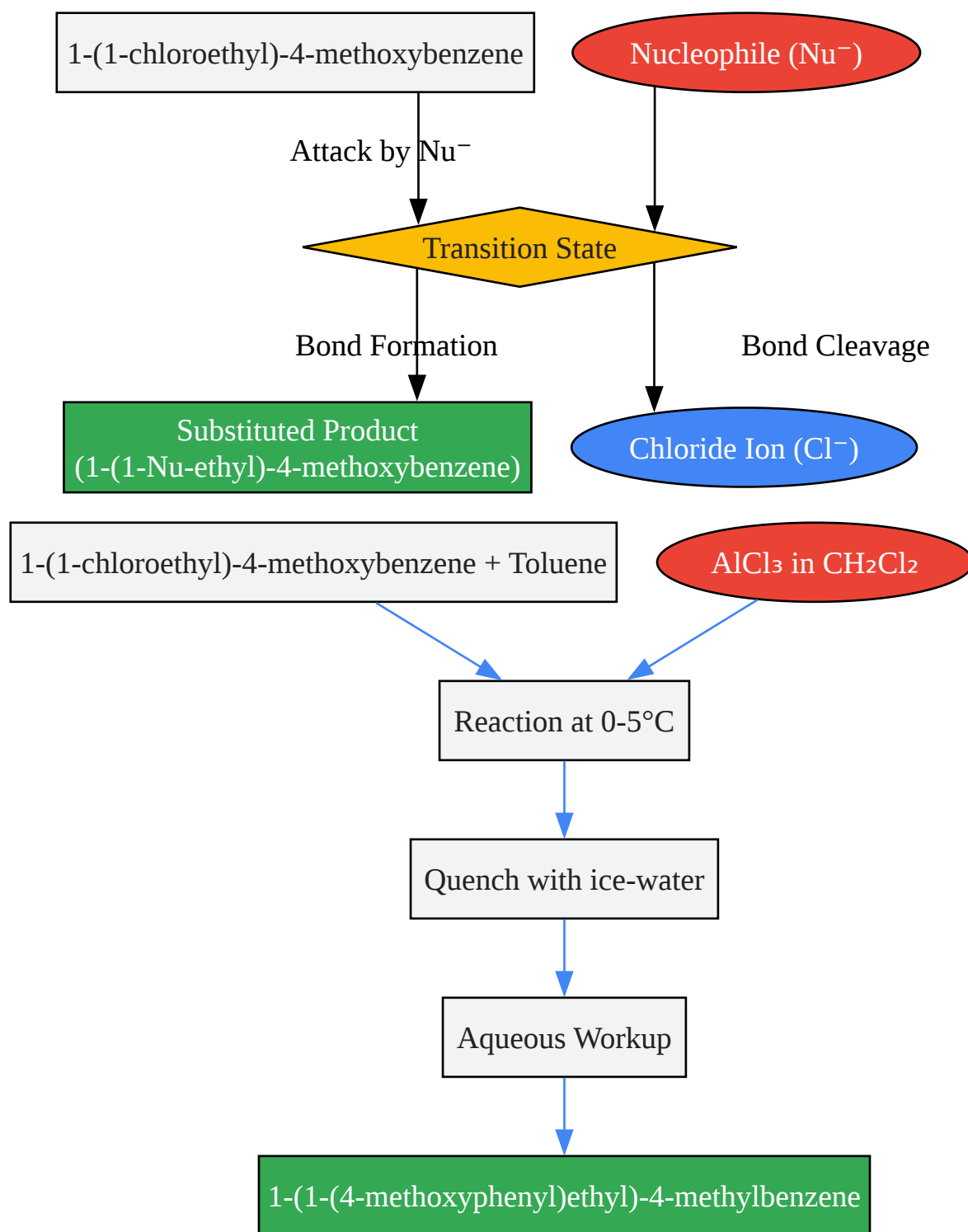
Materials:

- **1-(1-chloroethyl)-4-methoxybenzene**
- Sodium azide (NaN<sub>3</sub>)
- Anhydrous dimethylformamide (DMF)

- Water
- Diethyl ether or ethyl acetate
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve **1-(1-chloroethyl)-4-methoxybenzene** (1 equivalent) in anhydrous DMF.
- Add sodium azide (1.2 to 1.5 equivalents) to the solution.
- Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
- Combine the organic extracts and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-(1-azidoethyl)-4-methoxybenzene.
- Further purification can be achieved by column chromatography.



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## References

- 1. 1-(1-chloroethyl)-4-methoxybenzene | 1538-89-2 | Benchchem [benchchem.com]
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